(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine, also known as DBF, is a psychoactive compound that is structurally similar to MDMA. It belongs to the class of entactogens, which are known to produce feelings of empathy, emotional openness, and euphoria. DBF is a relatively new compound that has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is not yet fully understood. However, it is believed to act as a serotonin releaser, similar to MDMA. This means that it increases the release of serotonin in the brain, which is responsible for regulating mood, appetite, and sleep. It may also act on other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, decreased anxiety-like behavior, and increased sociability. It has also been shown to increase the levels of certain neurotrophic factors, which are involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it a safer alternative for studying the effects of entactogens on the brain. However, one limitation is that it has not yet been extensively studied in humans, so its effects in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine. One area of interest is its potential as a treatment for post-traumatic stress disorder (PTSD). Studies have shown that this compound produces a reduction in fear responses in animal models, suggesting that it may be effective in treating PTSD. Another potential direction is its use in the treatment of addiction. Studies have shown that this compound reduces drug-seeking behavior in animal models, suggesting that it may be effective in treating addiction to drugs such as cocaine and methamphetamine. Finally, there is also potential for this compound to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to increase the levels of neurotrophic factors that are involved in the growth and survival of neurons.
Synthesis Methods
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine can be synthesized using a multi-step process that involves the condensation of 2-benzofuran-1-carboxylic acid with 2-amino-1-propanol, followed by the reduction of the resulting imine using sodium borohydride. The final product is obtained through a process of acidification and recrystallization.
Scientific Research Applications
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been the subject of several scientific studies that have explored its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of anxiety and depression. Studies have shown that this compound produces anxiolytic and antidepressant effects in animal models, suggesting that it may be a viable alternative to traditional antidepressant medications.
properties
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPVDGOIBDBRK-YMNIQAILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.